Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate
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Overview
Description
Tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[3.3.1]nonane core fused with a cyclobutane ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bicyclo[3.3.1]nonane core, followed by the introduction of the spirocyclic cyclobutane ring. The tert-butyl ester group is then introduced through esterification reactions. Reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran. Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, often using reagents like sodium methoxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
Tert-butyl 3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar in structure but lacks the spirocyclic cyclobutane ring, making it less complex.
Tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Contains additional nitrogen atoms, which may alter its reactivity and biological activity.
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: Features a different spirocyclic system, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C16H25NO3 |
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Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl 3'-oxospiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17-11-5-4-6-12(17)8-16(7-11)9-13(18)10-16/h11-12H,4-10H2,1-3H3 |
InChI Key |
UWKWCKMNYROCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CC(=O)C3 |
Origin of Product |
United States |
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